molecular formula C33H35FN2O5 B12777379 (3R,5S)-Atorvastatin CAS No. 651770-09-1

(3R,5S)-Atorvastatin

Cat. No.: B12777379
CAS No.: 651770-09-1
M. Wt: 558.6 g/mol
InChI Key: XUKUURHRXDUEBC-RRPNLBNLSA-N
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Description

(3R,5S)-Atorvastatin is a chiral compound and a member of the statin class of drugs. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-Atorvastatin involves several steps, starting from simple organic molecules. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The key steps include the formation of the lactone ring, introduction of the side chain, and resolution of the enantiomers to obtain the (3R,5S) isomer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of biocatalysts to enhance the stereoselectivity of the reactions. For example, the use of recombinant keto reductase in the reduction step has been shown to improve the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-Atorvastatin undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Commonly used in the synthesis process to achieve the desired stereochemistry.

    Substitution: Used to introduce different substituents on the aromatic ring or side chain.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound.

Scientific Research Applications

(3R,5S)-Atorvastatin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study chiral synthesis and stereoselective reactions.

    Biology: Investigated for its effects on cellular cholesterol metabolism and its potential role in preventing neurodegenerative diseases.

    Medicine: Widely used in clinical studies to evaluate its efficacy in lowering cholesterol levels and reducing cardiovascular risk.

    Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

(3R,5S)-Atorvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

Similar Compounds

  • Simvastatin
  • Lovastatin
  • Rosuvastatin

Uniqueness

(3R,5S)-Atorvastatin is unique due to its high potency and long half-life compared to other statins. It has a greater ability to lower LDL cholesterol levels and is effective at lower doses. Additionally, its chiral purity contributes to its efficacy and safety profile .

Properties

CAS No.

651770-09-1

Molecular Formula

C33H35FN2O5

Molecular Weight

558.6 g/mol

IUPAC Name

(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1

InChI Key

XUKUURHRXDUEBC-RRPNLBNLSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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